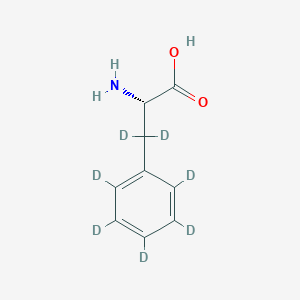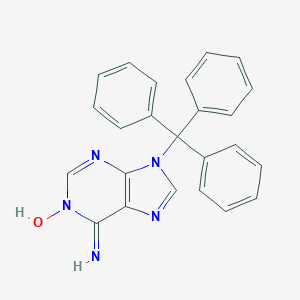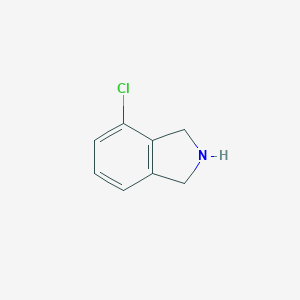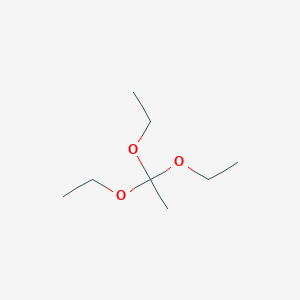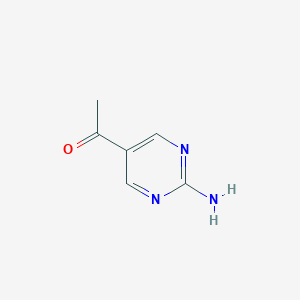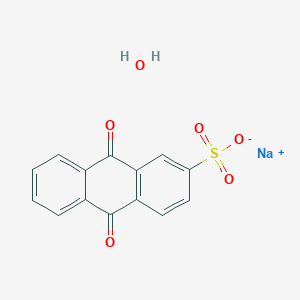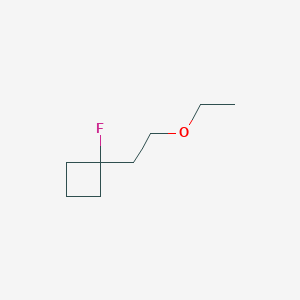
1-(2-Ethoxyethyl)-1-fluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethyl)-1-fluorocyclobutane, also known as EF-CB, is a cyclobutane derivative that has been synthesized and studied for its potential applications in various scientific fields. This compound has gained attention due to its unique chemical structure and properties, making it a promising candidate for research and development.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in the development or progression of diseases. 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have a high affinity for certain targets, making it a promising candidate for drug development.
Biochemische Und Physiologische Effekte
1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have various biochemical and physiological effects, depending on the specific application and dosage used. In some studies, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have anti-inflammatory and analgesic effects, while in others, it has been shown to have antitumor and antimicrobial activity. However, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Ethoxyethyl)-1-fluorocyclobutane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is its unique chemical structure, which makes it a promising candidate for research and development. Additionally, the synthesis method for 1-(2-Ethoxyethyl)-1-fluorocyclobutane is well-established, making it easily accessible for researchers. However, one limitation of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is its potential toxicity, which may limit its use in certain experiments or applications.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Ethoxyethyl)-1-fluorocyclobutane. One area of interest is the development of 1-(2-Ethoxyethyl)-1-fluorocyclobutane as a potential drug candidate for the treatment of cancer and infectious diseases. Additionally, 1-(2-Ethoxyethyl)-1-fluorocyclobutane could be studied for its potential applications in materials science and organic chemistry. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(2-Ethoxyethyl)-1-fluorocyclobutane, as well as its potential advantages and limitations for lab experiments.
Synthesemethoden
The synthesis of 1-(2-Ethoxyethyl)-1-fluorocyclobutane involves the reaction of 1,2-dibromoethane with potassium fluoride in the presence of copper powder, followed by the reaction of the resulting 1,2-difluoroethane with cyclobutene in the presence of sodium amide. The final product, 1-(2-Ethoxyethyl)-1-fluorocyclobutane, is obtained through the reaction of 1,2-difluoroethane with ethylene oxide in the presence of potassium carbonate. This synthesis method has been well-established and has been used in various studies involving 1-(2-Ethoxyethyl)-1-fluorocyclobutane.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethyl)-1-fluorocyclobutane has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In materials science, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been studied for its potential use in the development of new materials with unique properties. In organic chemistry, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been used as a building block for the synthesis of various compounds with potential applications in different fields.
Eigenschaften
CAS-Nummer |
123299-15-0 |
|---|---|
Produktname |
1-(2-Ethoxyethyl)-1-fluorocyclobutane |
Molekularformel |
C8H15FO |
Molekulargewicht |
146.2 g/mol |
IUPAC-Name |
1-(2-ethoxyethyl)-1-fluorocyclobutane |
InChI |
InChI=1S/C8H15FO/c1-2-10-7-6-8(9)4-3-5-8/h2-7H2,1H3 |
InChI-Schlüssel |
FMTHIMWHLCPPEA-UHFFFAOYSA-N |
SMILES |
CCOCCC1(CCC1)F |
Kanonische SMILES |
CCOCCC1(CCC1)F |
Synonyme |
Cyclobutane, 1-(2-ethoxyethyl)-1-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
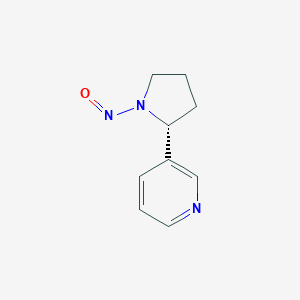
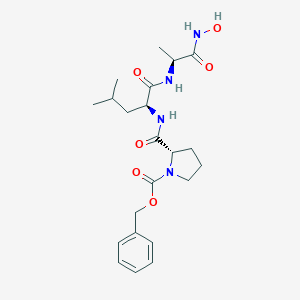
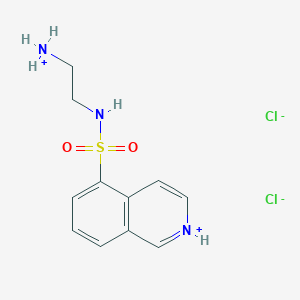
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
